Diisopentyl sulfide

Descripción general

Descripción

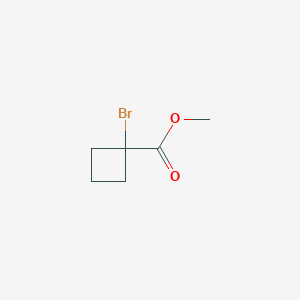

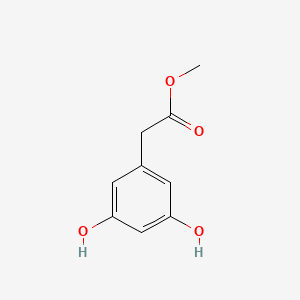

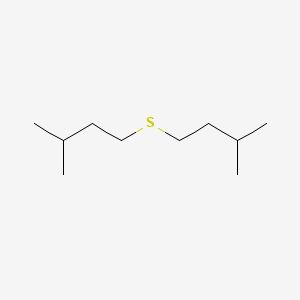

Diisopentyl sulfide, also known as Bis (3-methylbutyl) sulfide or Isoamyl sulfide, is a type of chemical entity . It is a chemical compound with a molecular formula of C₁₀H₂₂S . It is a clear liquid with a mild, sweet odor .

Synthesis Analysis

Diisopentyl sulfide can be synthesized through a process involving an alkyl halide, thiourea, triethylamine, and tetrachloromethane in wet glycerol . The mixture is stirred magnetically at 50 °C for 12-24 hours. Then water is added to the reaction mixture and the reaction is extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of Diisopentyl sulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 10 non-H bonds, 6 rotatable bonds, and 1 sulfide .Physical And Chemical Properties Analysis

Diisopentyl sulfide is a clear liquid . Its molecular weight is 174.35 daltons . The exact physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Renewable Energy Applications

Diisopentyl sulfide, like other organic sulfides, may play a role in the development of energy storage systems . Organic sulfides are being explored for their potential use in battery technologies , particularly as electrolyte components in lithium-sulfur batteries . These batteries are known for their high energy density and are considered a promising option for future renewable energy storage solutions .

Environmental Science

In environmental science, Diisopentyl sulfide could be used to study the biogeochemical cycles of sulfur . Understanding the role of sulfur compounds in the environment is crucial for addressing issues like acid rain , soil fertility , and atmospheric chemistry . Research in this area could lead to better environmental monitoring and pollution control strategies .

Materials Science

Diisopentyl sulfide might find applications in materials science, particularly in the synthesis of metal sulfides with unique properties. Metal sulfides are important in creating semiconductors , catalysts , and photovoltaic materials . The study of organic sulfides can contribute to the development of new materials with enhanced performance for various technological applications .

Analytical Chemistry

In analytical chemistry, Diisopentyl sulfide could be used as a standard in chromatographic analysis to identify and quantify sulfur-containing compounds. Its well-defined properties make it suitable for use in gas chromatography and mass spectrometry , aiding in the analysis of complex mixtures and environmental samples .

Synthesis and Chemical Production

Diisopentyl sulfide is relevant in synthetic chemistry, where it can be used as a reagent or intermediate in the synthesis of other chemicals. It could be involved in the production of pharmaceuticals , agrochemicals , and flavoring agents . Research into its reactivity and transformation could lead to more efficient synthetic routes for various compounds .

Agriculture

In agriculture, sulfur compounds are essential for plant growth. Diisopentyl sulfide could be used in studies related to soil sulfur cycles and the role of sulfur in plant nutrition . It may also have potential applications in the development of sulfur-based fertilizers that are more environmentally friendly and efficient .

Safety and Hazards

While specific safety and hazard information for Diisopentyl sulfide is not available in the search results, it’s important to handle all chemical compounds with care, using appropriate safety measures. This includes wearing protective clothing and eye protection, and ensuring good ventilation in the working area .

Direcciones Futuras

The market for Diisopentyl sulfide has been experiencing steady growth due to several factors. One key trend driving the growth of the market is the increasing demand for personal care and cosmetic products . The growing awareness regarding personal hygiene and cleanliness has also contributed to the market growth . The Asia-Pacific region, in particular, offers lucrative growth opportunities for market players operating in this sector .

Mecanismo De Acción

Target of Action

Diisopentyl sulfide primarily targets Palladium (II) . Palladium (II) is a metal extensively used in various industries such as automobile, chemical, and electronic industry . The interaction of Diisopentyl sulfide with Palladium (II) is crucial for the extraction of Palladium (II) from hydrochloric acid media .

Mode of Action

Diisopentyl sulfide interacts with its target, Palladium (II), by forming a 2:1 adduct . This adduct, known as Pd(DIS)2Cl2, is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide .

Biochemical Pathways

It’s known that sulfur-containing compounds like diisopentyl sulfide can influence thesulfur cycle . The sulfur cycle encompasses a series of complex aerobic and anaerobic transformations of sulfur-containing molecules, influencing biological carbon transfers and other biogeochemical cycles .

Pharmacokinetics

It’s known that diisopentyl sulfide can be used in an extractant for palladium (ii) from hydrochloric acid media . Factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase were studied .

Result of Action

The interaction of Diisopentyl sulfide with Palladium (II) results in the formation of a 2:1 adduct, Pd(DIS)2Cl2 . This adduct is a square-planar complex where Diisopentyl sulfide acts as a neutral unidentate ligand coordinated with Palladium (II) via the sulfur atom of the Diisopentyl sulfide . This interaction is crucial for the extraction of Palladium (II) from hydrochloric acid media .

Action Environment

The action of Diisopentyl sulfide is influenced by various environmental factors. For instance, the extraction of Palladium (II) from hydrochloric acid media using Diisopentyl sulfide is influenced by factors such as Diisopentyl sulfide concentration, contact time of aqueous and organic phases, organic/aqueous phase ratio, ammonia concentration, and hydrochloric acid concentration of the aqueous phase .

Propiedades

IUPAC Name |

3-methyl-1-(3-methylbutylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWNTJADCWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060264 | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopentyl sulfide | |

CAS RN |

544-02-5 | |

| Record name | 1,1′-Thiobis[3-methylbutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-thiobis(3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.